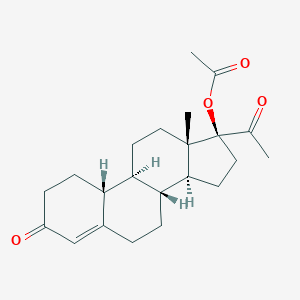

17-Déséthynyl Noréthindrone Diacétate

Vue d'ensemble

Description

17-Desethynyl Norethindrone Diacetate is not directly mentioned in the provided papers. However, the papers do discuss various aspects of norethindrone and its metabolites, which can be used to infer some information about the compound . Norethindrone, also known as norethisterone, is a synthetic progestational compound used in oral contraceptives and for other medical purposes such as delaying menstruation . It is known for its progestational activity and has been studied for its pharmacokinetics in the human body .

Synthesis Analysis

The synthesis of norethindrone and its derivatives, including esters, has been explored in the literature. For instance, the synthesis of norethisterone esters with long-chain alkenyl and alkynyl acids has been described for the development of long-acting contraceptive agents . Additionally, methods for the synthesis of oxidative transformation products of norethindrone acetate (NA) have been detailed, which are useful for pharmaceutical analysis . These methods could potentially be adapted for the synthesis of 17-Desethynyl Norethindrone Diacetate.

Molecular Structure Analysis

The molecular structure of norethindrone is characterized by a 17α-ethinyl group and a 17β-hydroxy group attached to a steroid backbone . The papers provided do not directly analyze the molecular structure of 17-Desethynyl Norethindrone Diacetate, but they do discuss the structure of norethindrone and its metabolites, which share a similar steroid structure .

Chemical Reactions Analysis

The chemical reactions involving norethindrone and its metabolites include oxidation and reduction processes. For example, the oxidative transformation products of norethindrone acetate result from oxidation of the A and/or B rings of the parent compounds . The reduction of norethindrone to various diols has also been observed in human plasma . These reactions are important for understanding the metabolism and stability of norethindrone-related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of norethindrone and its metabolites have been studied to some extent. For example, the plasma levels of norethindrone and its metabolites have been measured using analytical techniques such as gas chromatography-mass spectrometry and high-performance liquid chromatography-radioimmunoassay (HPLC-RIA) . These studies provide insights into the pharmacokinetics and stability of norethindrone in the human body, which are relevant for understanding the properties of related compounds like 17-Desethynyl Norethindrone Diacetate.

Applications De Recherche Scientifique

Tests pharmaceutiques

“17-Déséthynyl Noréthindrone Diacétate” est utilisé comme étalon de référence de haute qualité pour des tests pharmaceutiques fiables . Il contribue à garantir la qualité, la sécurité et l'efficacité des produits pharmaceutiques.

Médecine

Ce composé est un dérivé de la noréthindrone, qui est une forme de progestérone, une hormone féminine importante pour la régulation de l'ovulation et des menstruations . La noréthindrone est utilisée pour la contraception (contraception) afin de prévenir la grossesse. Elle est également utilisée pour traiter les troubles menstruels, l'endométriose ou les saignements vaginaux anormaux causés par un déséquilibre hormonal .

Biochimie

“this compound” est utilisé dans diverses recherches scientifiques. Il est un composant clé dans diverses réactions et processus biochimiques.

Recherche chimique

“this compound” est utilisé dans la recherche chimique en raison de ses propriétés uniques. Il s'agit d'une hormone stéroïde synthétique qui est utilisée dans diverses applications industrielles.

Recherche biologique

Ce composé est utilisé dans la recherche biologique, contribuant aux percées en médecine et en biochimie. Ses propriétés uniques en font un outil précieux dans l'étude des systèmes et processus biologiques.

Recherche scientifique

“this compound” est utilisé dans un large éventail de recherches scientifiques . Il alimente les percées dans divers domaines, déverrouillant de nouvelles possibilités et faisant progresser notre compréhension du monde.

Mécanisme D'action

Target of Action

The primary target of 17-Desethynyl Norethindrone Diacetate, similar to Norethindrone (NET) and its acetate (NETA), is the progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .

Mode of Action

17-Desethynyl Norethindrone Diacetate, like NET, suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

The compound affects the progesterone-mediated pathways . It leads to atrophy of the endometrial tissue and may suppress new growth and implantation . The pain associated with endometriosis is decreased .

Pharmacokinetics

Once absorbed, systemic disposition of Norethindrone Acetate (NETA) and Norethindrone (NET) is the same . NETA is deacetylated to NET; NET undergoes hepatic reduction and conjugation . Orally administered NET is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, NET is also metabolized to ethinyl estradiol .

Result of Action

The effects of NET on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . NET also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Action Environment

Environmental factors such as the dose of the compound and the individual’s health status can influence the compound’s action, efficacy, and stability . For instance, long-term use of NET is associated with a slightly increased breast cancer risk, and the risk of venous thromboembolism is moderately increased . This risk seems to be dose-dependent; contraceptive use carries no risk, but therapeutic doses might be associated with an increased risk .

Analyse Biochimique

Biochemical Properties

17-Desethynyl Norethindrone Diacetate participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the progesterone receptor, where it acts as an agonist, mimicking the effects of natural progesterone. This interaction is essential for its role in hormonal regulation. Additionally, 17-Desethynyl Norethindrone Diacetate is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to active metabolites .

Cellular Effects

17-Desethynyl Norethindrone Diacetate exerts significant effects on various cell types and cellular processes. In reproductive tissues, it influences cell proliferation and differentiation, contributing to the maintenance of the endometrium. It also affects cell signaling pathways, particularly those involving progesterone receptors, leading to changes in gene expression and cellular metabolism. These effects are crucial for its role in contraception and hormone therapy .

Molecular Mechanism

The molecular mechanism of 17-Desethynyl Norethindrone Diacetate involves binding to progesterone receptors, leading to the activation of specific gene transcription pathways. This binding results in the modulation of gene expression, which in turn affects various cellular functions. Additionally, 17-Desethynyl Norethindrone Diacetate can inhibit or activate certain enzymes, further influencing cellular processes. These molecular interactions are fundamental to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 17-Desethynyl Norethindrone Diacetate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 17-Desethynyl Norethindrone Diacetate remains stable under controlled conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in vitro and in vivo has been associated with sustained hormonal effects, which are essential for its therapeutic applications .

Dosage Effects in Animal Models

The effects of 17-Desethynyl Norethindrone Diacetate in animal models vary with different dosages. At lower doses, it effectively regulates reproductive functions without significant adverse effects. At higher doses, it can lead to toxic effects, including liver toxicity and hormonal imbalances. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic settings .

Metabolic Pathways

17-Desethynyl Norethindrone Diacetate is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it to active metabolites. These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for optimizing the therapeutic use of 17-Desethynyl Norethindrone Diacetate .

Transport and Distribution

The transport and distribution of 17-Desethynyl Norethindrone Diacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach specific tissues to exert its hormonal activity .

Subcellular Localization

17-Desethynyl Norethindrone Diacetate exhibits specific subcellular localization, which is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can effectively modulate cellular processes .

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSLFKWJINJVBO-REGVOWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451932 | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66964-58-7 | |

| Record name | 17-Desethynyl norethindrone diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066964587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DESETHYNYL NORETHINDRONE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FM4UHU5ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)